4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate

Description

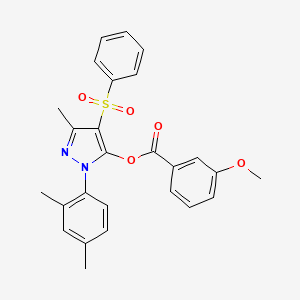

This compound features a pyrazole core substituted at the 1-position with a 2,4-dimethylphenyl group, at the 3-position with a methyl group, and at the 4-position with a benzenesulfonyl moiety. The 5-position is esterified with a 3-methoxybenzoate group. Its molecular formula is C₂₆H₂₄N₂O₅S, with a molecular weight of 476.55 g/mol (calculated from and ). Structural characterization of such compounds typically employs ¹H/¹³C NMR, HRMS, and X-ray crystallography using tools like SHELX .

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-13-14-23(18(2)15-17)28-25(33-26(29)20-9-8-10-21(16-20)32-4)24(19(3)27-28)34(30,31)22-11-6-5-7-12-22/h5-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYQDLUCSIJAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring and methoxybenzoate ester can also contribute to the compound’s overall biological effects by modulating its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1, with differences in substituents impacting physicochemical and biological properties.

Table 1: Structural Comparison of Pyrazole Derivatives

Abbreviations : Bs = benzenesulfonyl; DMP = dimethylphenyl; MeO = methoxy; diF = difluoro.

Key Observations:

- Solubility : BA96078’s 2,4-dimethoxybenzoate group improves aqueous solubility over the target’s 3-methoxybenzoate due to additional polar groups .

- Metabolic Stability : The trifluoromethyl group in ’s compound (C₁₉H₁₄F₃N₂O₂S) may confer resistance to oxidative metabolism, unlike the target’s methyl and methoxy groups .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be higher than BA96078 (due to fewer polar groups) but lower than C263-0417 (nitro group increases polarity) .

- Thermal Stability : reports melting points for sulfonamide derivatives (196–198°C), suggesting the target compound’s ester linkage may lower its mp compared to sulfonamides .

Biological Activity

4-(Benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is , and its structure includes a pyrazole ring, a benzenesulfonyl group, and a methoxybenzoate ester. The presence of these functional groups contributes to its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The phenylsulfonyl group enhances binding affinity, while the pyrazole core contributes to the compound's stability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Data

Recent studies have explored the biological activities of related compounds within the pyrazole class. Although specific data on this exact compound may be limited, insights can be drawn from similar structures.

Case Studies

- Anticancer Properties: A study demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation. The presence of a sulfonyl group was noted to enhance this effect by increasing lipophilicity and cellular uptake.

- Anti-inflammatory Effects: Another investigation focused on a structurally similar compound that exhibited significant anti-inflammatory properties in vivo. The study reported reduced levels of pro-inflammatory cytokines following treatment with the pyrazole derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.